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molecular formula C10H10FNO B8482086 2-Fluoro-4-(3-hydroxy-1-propyl)benzonitrile

2-Fluoro-4-(3-hydroxy-1-propyl)benzonitrile

Cat. No. B8482086
M. Wt: 179.19 g/mol
InChI Key: QNSZDBJTJXNSDO-UHFFFAOYSA-N
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Patent
US06562823B1

Procedure details

To a solution of the product from Step C (140 mg, 0.71 mmol) in 3.5 mL of ethanol at 0° C. was added sodium borohydride (84 mg, 2.1 mmol). After 45 minutes, another portion of sodium borohydride was added, and the mixture was stirred overnight. The reaction was quenched with saturated NH4Cl solution, concentrated in vacuo, and partitioned between EtOAc and saturated NaHCO3 solution. The organic layer was washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo to provide the alcohol which was sufficiently pure for use in the next step without further purification.
Name
product
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11](OCC)=[O:12])=[CH:5][C:4]=1[F:16])#[N:2].[BH4-].[Na+]>C(O)C>[F:16][C:4]1[CH:5]=[C:6]([CH2:9][CH2:10][CH2:11][OH:12])[CH:7]=[CH:8][C:3]=1[C:1]#[N:2] |f:1.2|

Inputs

Step One
Name
product
Quantity
140 mg
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)CCC(=O)OCC)F
Name
Quantity
84 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NH4Cl solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and saturated NaHCO3 solution
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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